

Protocol for Inducing 2,8-Dihydroxyadenine Nephropathy in Mouse Models

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Compound of Interest

Compound Name: **2,8-Dihydroxyadenine**

Cat. No.: **B15572800**

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Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for inducing **2,8-dihydroxyadenine** (2,8-DHA) nephropathy in mouse models, a well-established and clinically relevant model that recapitulates key features of human chronic kidney disease (CKD), particularly tubulointerstitial fibrosis and inflammation.^{[1][2]} The administration of excessive adenine to rodents leads to its metabolism into the poorly soluble 2,8-DHA, which precipitates as crystals within the renal tubules.^{[1][2]} This crystal deposition causes tubular obstruction, cellular injury, and a subsequent inflammatory and fibrotic response, making it a valuable tool for studying the pathogenesis of CKD and for the preclinical evaluation of potential therapeutic agents.^{[1][2]}

Experimental Protocols

A reproducible and straightforward method for inducing 2,8-DHA nephropathy in mice involves dietary administration of adenine.^[2] The severity of the induced nephropathy can be modulated by adjusting the concentration of adenine in the diet and the duration of the administration.

Materials:

- Animals: C57BL/6 mice are commonly used.^[3] Other strains such as SKH1 may also be suitable.^[3] Typically, male mice aged 8-10 weeks are used.
- Diet: Standard rodent chow and a custom diet containing 0.2% (w/w) adenine.

- Metabolic cages: For the collection of urine samples.
- Analytical equipment: For measuring serum creatinine, blood urea nitrogen (BUN), and urinary protein.
- Histology equipment: For tissue processing, sectioning, and staining.

Procedure:

- Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with free access to standard chow and water for at least one week to allow for acclimatization.
- Induction of Nephropathy:
 - Divide the mice into a control group and an adenine-fed group.
 - Provide the control group with standard chow.
 - Provide the adenine-fed group with a diet containing 0.2% (w/w) adenine.^[4] The duration of the adenine diet can be varied to model different stages of CKD. A common duration is 3 to 4 weeks to establish significant kidney injury.^[5]
- Monitoring:
 - Monitor the body weight and food intake of the animals regularly (e.g., twice weekly).
 - At predetermined time points (e.g., weekly), place mice in metabolic cages for 24-hour urine collection to measure urinary protein and creatinine.
 - Collect blood samples (e.g., via tail vein or cardiac puncture at the endpoint) to measure serum creatinine and BUN.
- Endpoint and Sample Collection:
 - At the end of the study period, euthanize the mice.
 - Collect blood via cardiac puncture for final biochemical analysis.

- Perfuse the kidneys with phosphate-buffered saline (PBS) and then fix one kidney in 10% neutral buffered formalin for histological analysis. The other kidney can be snap-frozen in liquid nitrogen for molecular or biochemical analyses.
- Histological Analysis:
 - Embed the formalin-fixed kidney tissue in paraffin and cut sections (e.g., 4 μ m).
 - Stain sections with Hematoxylin and Eosin (H&E) to assess general morphology, tubular injury (dilation, atrophy, cast formation), and inflammation.[6][7]
 - Use Masson's trichrome or Picosirius red staining to evaluate the extent of interstitial fibrosis.[6][7]
 - A semi-quantitative scoring system can be used to grade the severity of tubular injury, inflammation, and fibrosis.[3][6]

Data Presentation

The following tables summarize typical quantitative data obtained from mouse models of 2,8-DHA nephropathy.

Table 1: Key Biomarkers of Renal Function

Parameter	Control Group	Adenine-Fed Group (3-4 weeks)	Reference
Serum Creatinine (mg/dL)	~0.1 - 0.2	~0.5 - 1.5	[8][9]
Blood Urea Nitrogen (BUN) (mg/dL)	~20 - 30	~100 - 200	[8][9][10]
24-hour Urine Protein (mg/day)	~1 - 3	~10 - 20	[3]

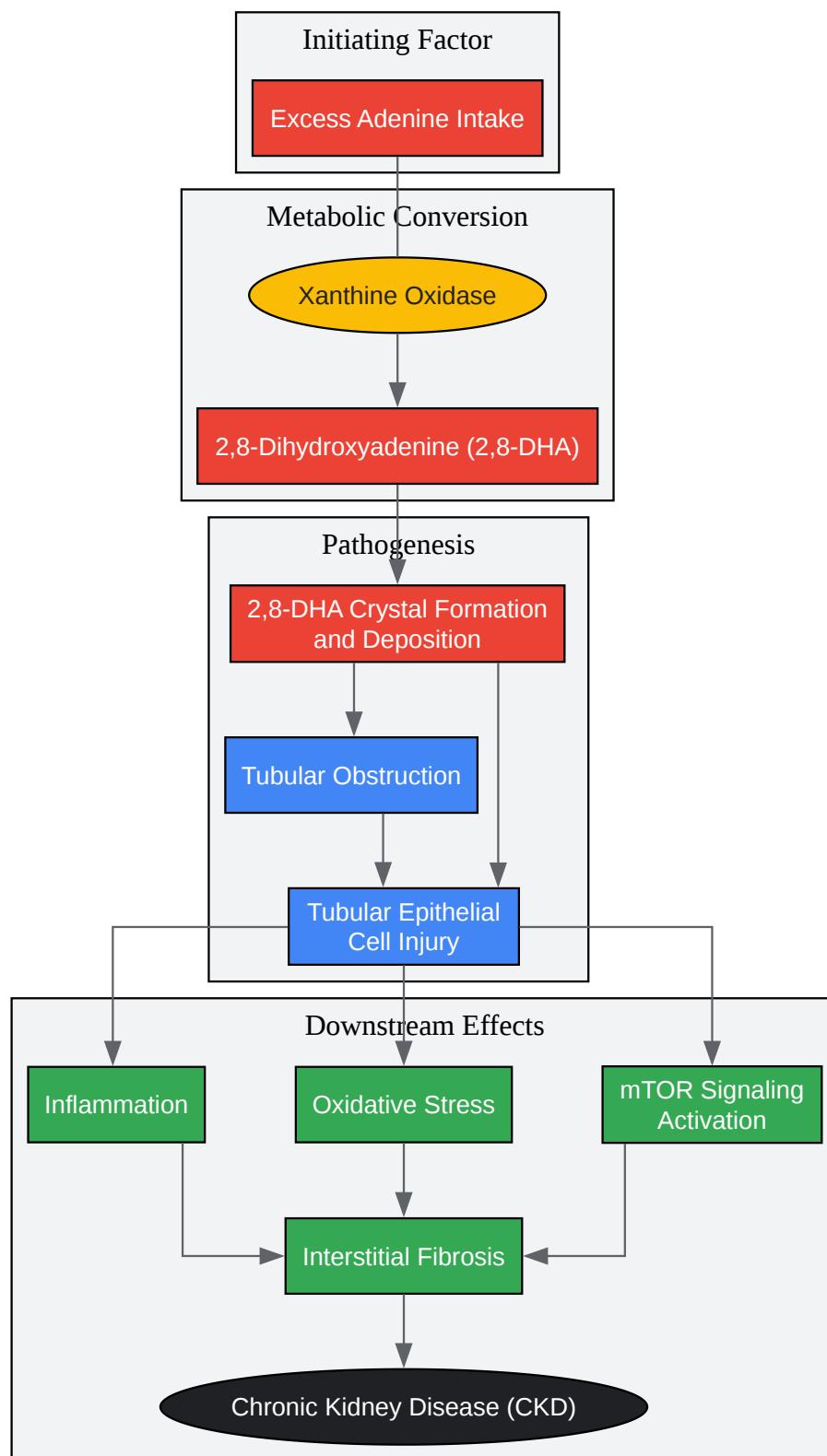
Table 2: Histological Scoring of Kidney Injury (0-4 scale)

Histological Feature	Control Group	Adenine-Fed Group (3-4 weeks)	Reference
Tubular Injury	0 - 0.5	2.5 - 3.5	[3][6]
Interstitial Inflammation	0 - 0.5	2.0 - 3.0	[3][6]
Interstitial Fibrosis	0 - 0.5	2.0 - 3.0	[3][6]

Note: The values presented are approximate and can vary depending on the specific experimental conditions, including the mouse strain, age, and the exact duration and concentration of adenine administration.

Mandatory Visualization

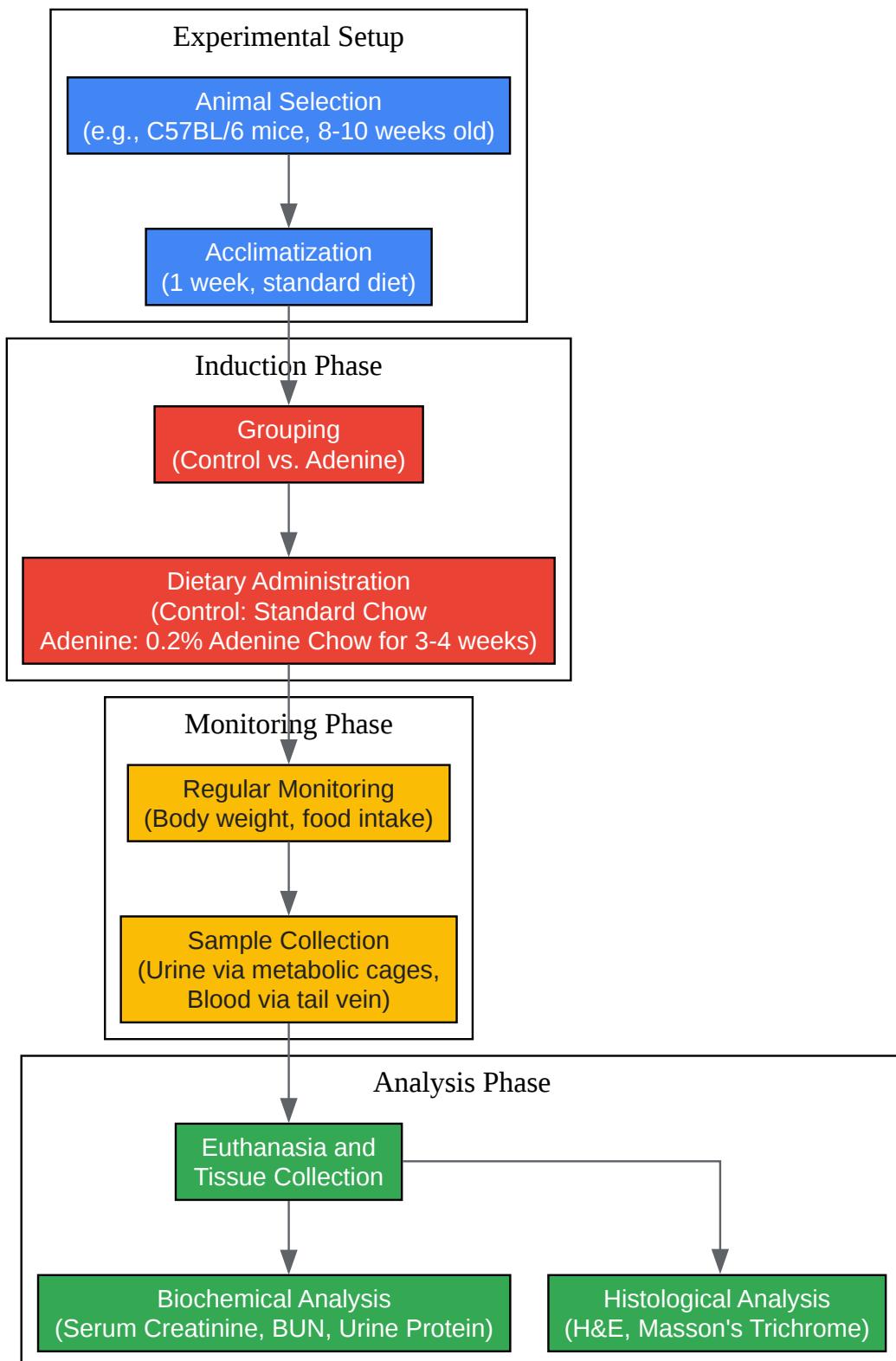
Signaling Pathways in 2,8-DHA Nephropathy



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Caption: Signaling pathways in 2,8-DHA nephropathy.

Experimental Workflow for Inducing 2,8-DHA Nephropathy

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Caption: Experimental workflow for 2,8-DHA nephropathy.

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